![molecular formula C9H16BrN B13001392 (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromobicyclo[222]octan-1-yl)methanamine is a bicyclic amine compound characterized by a bromine atom attached to a bicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine typically involves the bromination of bicyclo[2.2.2]octane followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under radical conditions. The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or thiolated derivatives.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include various amine derivatives.
Aplicaciones Científicas De Investigación
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorobicyclo[2.2.2]octan-1-yl)methanamine
- (4-Fluorobicyclo[2.2.2]octan-1-yl)methanamine
- (4-Iodobicyclo[2.2.2]octan-1-yl)methanamine
Uniqueness
(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H16BrN |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C9H16BrN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2 |
Clave InChI |
FMHWBSMYSNCZMU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




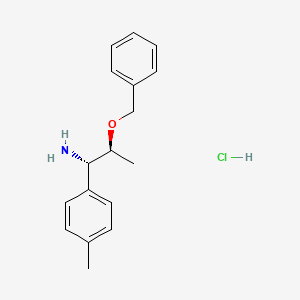
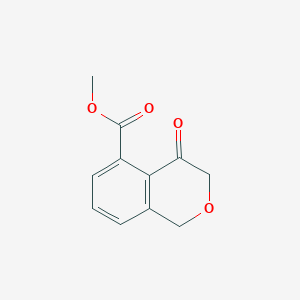
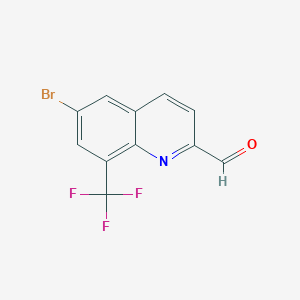
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)

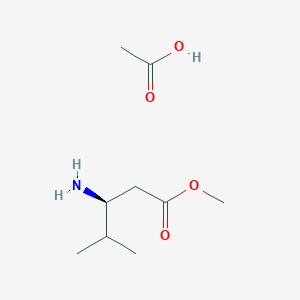

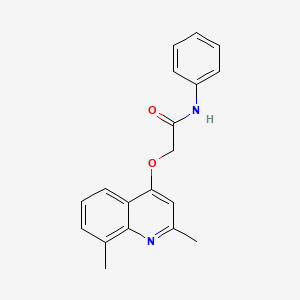

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
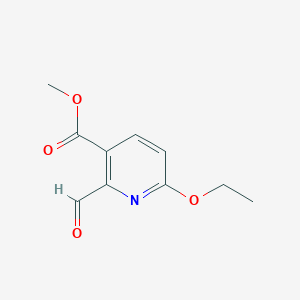
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
